Cas no 50966-08-0 (Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester)

Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester structure
50966-08-0 structure
Product name:Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester
CAS No:50966-08-0
MF:C13H17Cl3NO4P
MW:388.61114192009
CID:363710
PubChem ID:3090272

Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester
    • N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide
    • CHEMBL1548481
    • SR-01000323870-1
    • (1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester
    • DTXSID20389046
    • diethyl 1-benzoylamino-2,2,2-trichloroethylphosphonate
    • InChI=1/C13H17Cl3NO4P/c1-3-20-22(19,21-4-2)12(13(14,15)16)17-11(18)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,17,18)
    • MLS000557179
    • AKOS002662701
    • 50966-08-0
    • SMR000173820
    • SR-01000323870
    • diethyl 1-(benzoylamino)-2,2,2-trichloroethylphosphonate
    • Inchi: InChI=1S/C13H17Cl3NO4P/c1-3-20-22(19,21-4-2)12(13(14,15)16)17-11(18)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,17,18)
    • InChI Key: MPCNYOLLUFDJBR-UHFFFAOYSA-N
    • SMILES: CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC

Computed Properties

  • Exact Mass: 386.99631
  • Monoisotopic Mass: 386.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6Ų
  • XLogP3: 3.2

Experimental Properties

  • PSA: 64.63
  • LogP: 4.95360

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